2-(3-Bromophenyl)-2-chloroacetic acid
Description
Contextualization within Modern Organic Synthesis
In the landscape of modern organic synthesis, α-haloaryl acetic acids represent a significant class of molecules. Organic halides are widely utilized as precursors and intermediates in a vast number of organic transformations. nih.govacs.org Their value stems from the carbon-halogen bond's unique reactivity; its polarization and the halide's ability to act as a good leaving group facilitate efficient nucleophilic substitution and elimination reactions. nih.govacs.org Furthermore, these compounds can serve as precursors to radical species or be converted into organometallic reagents. nih.gov α-Haloaryl acetic acids, as a subclass, are particularly noteworthy as they combine the reactivity of an α-halo acid with the structural features of an aromatic ring, making them versatile building blocks for complex molecular architectures.
Importance of Halogenated Carboxylic Acids as Precursors and Research Probes
Halogenated carboxylic acids are crucial in synthetic chemistry due to their dual functionality. Carboxylic acids themselves are attractive starting materials because they are widely available from commercial sources, including renewable feedstocks, and are generally stable and easy to handle. nih.govacs.org The introduction of a halogen atom onto the carboxylic acid structure significantly enhances their synthetic potential. nih.gov These halogenated derivatives are often employed as intermediates in the preparation of more elaborate compounds. wikipedia.org
One of the fundamental transformations they undergo is halodecarboxylation, which converts the carboxylic acid into an organic halide by cleaving the carbon-carbon bond adjacent to the carboxyl group. acs.org This method is of great synthetic utility for creating valuable organic halides from relatively inexpensive carboxylic acids. acs.org The halogen atom itself serves as a reactive handle, enabling a wide array of subsequent chemical modifications. This targeted incorporation of halogen atoms is vital for synthesizing molecules with specific desired properties. nih.govacs.org
Structural Features and Reactivity Potential of 2-(3-Bromophenyl)-2-chloroacetic Acid
The compound this compound is a chiral molecule possessing distinct structural attributes that dictate its chemical behavior. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1368502-73-1 | bldpharm.com |
| Molecular Formula | C₈H₆BrClO₂ | bldpharm.comuni.lu |
| Molecular Weight | 249.49 g/mol | bldpharm.com |
| SMILES | O=C(O)C(C1=CC=CC(Br)=C1)Cl | bldpharm.com |
| InChI Key | ZGXWYKCWNADYQR-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 2.8 | uni.lu |
The reactivity of this compound is governed by its three primary functional components: the carboxylic acid group, the α-chloro substituent, and the 3-bromophenyl ring.
Carboxylic Acid Group: This functional group can participate in standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. It also imparts acidic properties to the molecule. quora.comnih.gov
α-Chloro Substituent: The chlorine atom is positioned on the α-carbon, which is chiral. This makes the compound a potent alkylating agent, as the chloride is a good leaving group in nucleophilic substitution reactions. wikipedia.org Reactions like the Darzens reaction, which forms α,β-epoxy esters, are characteristic of α-haloesters. wikipedia.org
3-Bromophenyl Ring: The bromine atom on the phenyl ring provides a site for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon bonds, allowing for the elaboration of the aromatic core. organic-chemistry.org
Overview of Advanced Research Themes for this compound
Given its structural and reactive profile, this compound is a valuable intermediate for advanced research, particularly in medicinal chemistry and materials science. Its chirality and multiple reactive sites allow for the stereoselective synthesis of complex target molecules.
In medicinal chemistry, this compound serves as a key building block. For instance, a structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent and selective inhibitor of Aurora A kinase, a target in cancer therapy. mdpi.com This highlights the potential of the 2-(3-bromophenyl)acetic acid scaffold in the design and synthesis of novel, biologically active agents. The ability to selectively modify the carboxylic acid, the α-carbon, and the brominated ring enables the generation of diverse molecular libraries for screening against various biological targets.
The presence of the aromatic ring and reactive halogen atoms also makes it a candidate for applications in materials science, where such structures can be incorporated into polymers or other functional materials.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-2-chloroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXWYKCWNADYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reactivity and Mechanistic Pathways of 2 3 Bromophenyl 2 Chloroacetic Acid
Nucleophilic Substitution Reactions at the α-Carbon Center
The carbon atom bonded to both the chlorine and the carboxylic acid group, known as the α-carbon, is an electrophilic center susceptible to attack by nucleophiles. This reactivity is central to the functionalization of the molecule's side chain.
Nucleophilic substitution at the α-carbon of α-halo acids like 2-(3-Bromophenyl)-2-chloroacetic acid predominantly proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. jove.comjove.com This pathway involves a single, concerted step where the nucleophile attacks the α-carbon as the chloride leaving group departs. saskoer.ca Sₙ1 reactions are generally disfavored for α-halocarbonyl compounds because they would form a less stable carbocation at the α-position, which is destabilized by the adjacent electron-withdrawing carbonyl group. jove.comjove.com
The kinetics of the Sₙ2 reaction are second-order, meaning the reaction rate is dependent on the concentration of both the α-halo acid substrate and the incoming nucleophile. saskoer.calibretexts.org
Rate = k[R-X][Nu⁻]
While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of Sₙ2 reactions allow for qualitative predictions. The reaction rate is influenced by several factors, including the strength of the nucleophile, the solvent, and steric hindrance around the reaction center. Under basic conditions, α-halo acids first ionize to form their conjugate base, which then undergoes the substitution reaction. jove.comjove.com
The thermodynamic favorability of the reaction depends on the relative stability of the reactants and products. The displacement of the chloride ion by a stronger nucleophile generally results in a thermodynamically favorable process.
Table 1: Factors Influencing Sₙ2 Reaction Rates at the α-Carbon
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Nucleophile Strength | Stronger nucleophiles increase the rate | A more powerful nucleophile attacks the electrophilic carbon more readily. |
| Substrate Structure | Less steric hindrance increases the rate | The Sₙ2 transition state is crowded; bulky groups impede the nucleophile's approach. |
| Leaving Group Ability | Better leaving groups increase the rate | Weaker bases are better leaving groups (e.g., I⁻ > Br⁻ > Cl⁻ > F⁻). |
| Solvent | Polar aprotic solvents increase the rate | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |
Given that the α-carbon of this compound is a chiral center, the stereochemistry of the substitution reaction is a critical consideration. wikipedia.orgkhanacademy.org Sₙ2 reactions are known to be stereospecific, proceeding with a complete inversion of configuration at the electrophilic carbon. saskoer.ca This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).
If starting with a single enantiomer of this compound, the nucleophilic substitution product will be the corresponding inverted enantiomer. For example, if the (R)-enantiomer undergoes substitution, the product will have the (S)-configuration. This predictable stereochemical outcome is a powerful tool in asymmetric synthesis.
Aromatic Ring Functionalization and Transformations
The 3-bromophenyl group provides a scaffold for modifications through reactions characteristic of aromatic compounds.
Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the benzene (B151609) ring. wikipedia.org The outcome of such reactions on a substituted benzene, like the one in this compound, is determined by the directing effects of the existing substituents. masterorganicchemistry.com
The two substituents on the ring are:
Bromine atom (at C3): An ortho-, para-director. It deactivates the ring towards electrophilic attack but directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself.
-CH(Cl)COOH group (at C1): An electron-withdrawing and deactivating group. It acts as a meta-director, directing incoming electrophiles to the positions meta (C3, C5) to itself.
The combined influence of these groups dictates the position of further substitution. The bromine atom strongly directs to positions 2, 4, and 6, while the α-chloroacetic acid group directs to position 5. The most likely positions for an incoming electrophile (E⁺) would be C5, which is meta to the deactivating alkyl-acid group and ortho to the bromo group, and to a lesser extent, C2 and C4. Steric hindrance may also play a role in favoring certain positions over others. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orglumenlearning.com
Table 2: Directing Effects in Electrophilic Aromatic Substitution
| Position | Influence from -Br (at C3) | Influence from -CH(Cl)COOH (at C1) | Overall Likelihood |
|---|---|---|---|
| C2 | Ortho (Activating) | Ortho (Deactivating) | Possible, but sterically hindered |
| C4 | Ortho (Activating) | Para (Deactivating) | Possible |
| C5 | Meta (Deactivating) | Meta (Activating) | Favored |
| C6 | Para (Activating) | Ortho (Deactivating) | Possible, but sterically hindered |
The bromine atom on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. rsc.org These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates for a variety of such transformations, allowing the bromine to be replaced with a wide range of functional groups. nih.govnih.gov
Examples of applicable cross-coupling reactions include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, creating a biaryl structure.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
These reactions offer a versatile strategy for synthesizing a diverse library of derivatives from the this compound scaffold.
Carboxylic Acid Group Derivatization in Research Contexts
The carboxylic acid functional group is readily converted into a variety of other functional groups, a common strategy in drug discovery and chemical biology to modify a molecule's properties. nih.gov Derivatization is also frequently employed in analytical chemistry to improve detection or separation. nih.govresearchgate.net
Common derivatization reactions include:
Esterification: Reaction with an alcohol under acidic conditions to form an ester.
Amidation: Reaction with an amine, typically in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an amide. nih.govthermofisher.com This is one of the most common methods for modifying carboxylic acids.
Reduction: Conversion to a primary alcohol using a strong reducing agent like lithium aluminum hydride.
Conversion to Acyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) to produce a more reactive acyl chloride, which can then be easily converted to esters, amides, and other derivatives.
In research contexts, derivatization can be used to attach fluorescent tags or other labels for analytical purposes, such as in liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.netgoogle.com
Esterification and Amidation for Building Complex Molecules
The carboxylic acid moiety of this compound serves as a versatile handle for the construction of more complex molecular architectures through esterification and amidation reactions. These transformations are fundamental in organic synthesis, allowing for the introduction of a wide array of functional groups.
Esterification:
The conversion of this compound to its corresponding esters can be readily achieved through several standard methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess or water is removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comucalgary.ca
The mechanism of Fischer esterification proceeds through a series of protonation and nucleophilic attack steps. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst. ucalgary.ca
The reactivity of the alcohol in Fischer esterification generally follows the order of steric hindrance: primary alcohols react faster than secondary alcohols, which are in turn more reactive than tertiary alcohols. ucalgary.ca This allows for the synthesis of a diverse range of esters from this compound, as illustrated in the table below.
| Alcohol (R-OH) | Product Name | Product Structure |
|---|---|---|
| Methanol (CH₃OH) | Methyl 2-(3-bromophenyl)-2-chloroacetate | Br-C₆H₄-CH(Cl)COOCH₃ |
| Ethanol (CH₃CH₂OH) | Ethyl 2-(3-bromophenyl)-2-chloroacetate | Br-C₆H₄-CH(Cl)COOCH₂CH₃ |
| Isopropanol ((CH₃)₂CHOH) | Isopropyl 2-(3-bromophenyl)-2-chloroacetate | Br-C₆H₄-CH(Cl)COOCH(CH₃)₂ |
Amidation:
The synthesis of amides from this compound provides another avenue for molecular elaboration. While direct reaction with an amine is possible, it is often inefficient. A more common approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. msu.edu Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the highly reactive 2-(3-bromophenyl)-2-chloroacetyl chloride. This acyl chloride can then readily react with a primary or secondary amine to form the corresponding amide.
Alternatively, coupling agents can be employed to facilitate the direct amidation of the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for efficient reaction with an amine under milder conditions.
The α-halo functionality of this compound and its derivatives is highly susceptible to nucleophilic substitution. libretexts.org For instance, reaction with ammonia (B1221849) can lead to the formation of α-amino acids, highlighting the potential of this compound as a precursor for biologically relevant molecules. libretexts.orgwikipedia.org
Rearrangement Processes Involving α-Halo Carboxylic Acids
α-Halo carbonyl compounds are known to undergo a variety of rearrangement reactions, with the Favorskii rearrangement being one of the most prominent examples. libretexts.org The Favorskii rearrangement typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. libretexts.orgacs.org The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base.
While this compound is not a ketone, the principles of nucleophilic attack and rearrangement in related systems can be considered. For instance, under certain conditions, intramolecular nucleophilic attack could potentially lead to rearranged products. However, the more likely reactive pathway for this compound and its derivatives under basic conditions is nucleophilic substitution at the α-carbon. libretexts.orglibretexts.org
The SN2 reactivity of α-haloalkanoic acids is particularly high due to the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the transition state of the nucleophilic attack. libretexts.orglibretexts.org This facile substitution often outcompetes other potential reaction pathways.
It is important to note that while direct rearrangement of this compound itself is not a commonly reported reaction, its derivatives could potentially be designed to undergo specific rearrangement processes. For example, conversion to an α-halo ketone derivative could open up the possibility of a Favorskii-type rearrangement. acs.org
Computational Studies on Reaction Energetics and Transition States
For the reactions discussed above, computational studies could provide significant insights:
Esterification and Amidation: DFT calculations can model the reaction pathway of Fischer esterification, determining the activation energies for each step and confirming the structure of the tetrahedral intermediate. masterorganicchemistry.com Similarly, the energetics of acyl chloride formation and subsequent reaction with an amine can be computed to understand the favorability of the amidation process.
SN2 Reactions: The nucleophilic substitution at the α-carbon is a prime candidate for computational investigation. Calculations can determine the energy of the transition state for the attack of various nucleophiles, providing a quantitative measure of the reactivity of the C-Cl bond. vedantu.com These studies can also elucidate the stereochemical outcome of the reaction.
Rearrangements: In the hypothetical case of a Favorskii-type rearrangement of a derivative of this compound, computational chemistry would be instrumental in mapping out the potential energy surface. acs.org This would allow for the determination of the activation barriers for the formation and opening of the cyclopropanone intermediate, providing evidence for the feasibility of such a pathway.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Activation Energy (ΔG‡) | 15-25 kcal/mol | Indicates the kinetic barrier for the reaction. Lower values suggest a faster reaction rate. |
| Reaction Energy (ΔG) | -10 to -20 kcal/mol | Indicates the thermodynamic favorability of the reaction. Negative values suggest the products are more stable than the reactants. |
| C-Cl bond length in transition state | ~2.2-2.4 Å | Shows the elongation of the C-Cl bond as it breaks. |
| C-Nu bond length in transition state | ~2.0-2.2 Å | Shows the formation of the new C-Nu bond. |
Such computational models can predict the regioselectivity and stereoselectivity of reactions, guide the selection of reaction conditions, and provide a deeper understanding of the electronic and steric effects of the substituents on the reactivity of this compound. researchgate.netnih.gov
Computational and Theoretical Chemistry Studies on 2 3 Bromophenyl 2 Chloroacetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its stability, structure, and chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. The calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.govnih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
An FMO analysis of 2-(3-Bromophenyl)-2-chloroacetic acid would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the regions of the molecule most likely to be involved in nucleophilic or electrophilic attacks. For instance, the analysis would show whether the electron density of the HOMO is concentrated on the phenyl ring, the carboxyl group, or the halogen atoms, thereby predicting the site of electrophilic attack. Conversely, the location of the LUMO would indicate the most probable site for nucleophilic attack.
Detailed research findings, including specific HOMO-LUMO energy values and orbital plots for this compound, have not been identified in publicly available scientific literature.
Table 4.1: Hypothetical Frontier Molecular Orbital Parameters This table is a template illustrating how data from FMO analysis would be presented. No specific computational results were found for this compound.
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
Molecular Dynamics and Conformational Analysis
Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's dynamic behavior, including its vibrations, rotations, and conformational changes. nsf.govnih.gov
For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-C bond between the phenyl ring and the chiral center, and the C-C bond of the acetic acid moiety), conformational analysis is crucial. This analysis aims to identify the different stable conformations (conformers) of the molecule and to determine their relative energies and populations. MD simulations can explore the potential energy surface of the molecule, revealing the various low-energy conformers and the energy barriers for converting between them. nih.gov This information is vital for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or enzymes in a biological context.
Despite the utility of these methods, specific studies employing molecular dynamics or providing a detailed conformational analysis for this compound could not be located in the reviewed literature.
Simulation of Reaction Mechanisms and Transition State Modeling
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For this compound, theoretical simulations could be used to model various potential reactions, such as nucleophilic substitution at the chiral carbon or reactions involving the carboxylic acid group. DFT calculations are commonly used to locate the geometry of transition states and calculate their energies. This allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.
However, specific computational studies detailing reaction mechanisms or transition state models involving this compound are not present in the available scientific literature.
Solvent Effects and Catalysis in Theoretical Models
Chemical reactions are rarely carried out in the gas phase; they typically occur in a solvent. The solvent can have a significant impact on reaction rates and mechanisms. nih.gov Theoretical models can account for solvent effects in two primary ways: implicitly or explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule. Explicit solvent models involve including a number of individual solvent molecules in the simulation box along with the solute, providing a more detailed but computationally expensive picture of solute-solvent interactions.
Furthermore, computational models can be used to study the role of catalysts. A catalyst provides an alternative reaction pathway with a lower activation energy. Theoretical simulations can model the interaction of this compound with a potential catalyst, mapping out the catalyzed reaction mechanism and calculating the reduced energy barriers. This can provide insights into how the catalyst enhances the reaction rate and selectivity. nih.gov
While these theoretical approaches are well-established for studying solvent and catalytic effects, no specific computational research applying these models to this compound was found during the literature survey.
Advanced Applications of 2 3 Bromophenyl 2 Chloroacetic Acid in Research Synthesis
Utilization as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the α-carbon makes 2-(3-Bromophenyl)-2-chloroacetic acid an attractive candidate for asymmetric synthesis. The development of methods to resolve this racemic acid or to synthesize it enantioselectively would unlock its potential as a chiral building block for creating complex molecules with defined three-dimensional structures.
Precursor to Enantiomerically Pure Compounds
Although specific enantioselective syntheses starting directly from this compound are not extensively documented, the principles of asymmetric synthesis can be applied. Chiral α,β-dihydroxy carboxylic acids, for instance, have been used to catalyze the enantioselective addition of aryl boronates to acetals, achieving high yields and enantiomeric ratios up to 99:1 nih.gov. This highlights a strategy where a chiral catalyst could interact with the carboxylic acid functionality of the target compound to control stereochemical outcomes in subsequent transformations.
Furthermore, related bromophenyl compounds have been successfully synthesized in enantiomerically pure forms. For example, (S)-3-(4-Bromophenyl)butanoic acid is prepared on a large scale via an enantioselective Michael addition, with subsequent crystallization enhancing its chiral purity. This established process for a similar structural class underscores the feasibility of developing methods to access enantiopure this compound or its derivatives, which could then serve as valuable precursors in pharmaceutical synthesis.
Role in the Synthesis of Complex Stereodefined Architectures
Once obtained in an enantiopure form, this compound could be a powerful tool for constructing complex stereodefined architectures. The chloro and bromo substituents offer orthogonal reactivity, allowing for sequential, site-selective modifications. For instance, the bromine atom on the phenyl ring can participate in palladium-catalyzed cross-coupling reactions, while the α-chloro atom can be displaced by various nucleophiles in SN2 reactions.
This dual reactivity is crucial for building molecular complexity. Stereoselective amination of alkenes, such as the aziridination of styrene derivatives, has been achieved with high levels of chiral induction using specialized reagents and rhodium catalysts. This demonstrates how a substituted phenyl ring can be incorporated into a stereochemically rich environment, a principle that could be extended to derivatives of this compound to create complex, stereodefined products.
Intermediate in the Synthesis of Diverse Heterocyclic Systems
The reactivity of the α-chloro-α-aryl acetic acid moiety makes this compound an ideal precursor for a wide range of heterocyclic compounds. By reacting with binucleophilic reagents, it can readily undergo cyclization to form rings containing nitrogen, sulfur, or oxygen atoms.
Formation of Nitrogen-, Sulfur-, and Oxygen-Containing Heterocycles
The synthesis of heterocycles often relies on versatile building blocks capable of reacting with various nucleophiles. Aryl acetic acid derivatives and related α-halocarbonyl compounds are well-established precursors in this regard.
Nitrogen Heterocycles: α-Chloroketones, which can be prepared from aryl acetic acids, are key intermediates in the synthesis of imidazoles and benzylpyrrole derivatives organic-chemistry.org. Similarly, N-aryl 2-chloroacetamides are widely used to synthesize heterocycles like imidazoles, pyrroles, and thiazolidin-4-ones through nucleophilic substitution followed by intramolecular cyclization researchgate.net. The reaction of 2-nitroimidazole with 3-bromophenacyl bromide, an analog of a derivative of the title compound, yields 2-(3-bromophenyl)imidazo[2,1-b]oxazole through a domino N-alkylation and intramolecular SNAr reaction mdpi.com. Other nitrogen heterocycles, such as benzimidazoles, benzoxazines, oxadiazoles, and triazoles, have been synthesized from precursors containing a bromophenyl moiety ajol.info.
Sulfur Heterocycles: The Hantzsch thiazole synthesis, a classic method, involves the reaction of α-haloketones with thioamides organic-chemistry.orgresearchgate.net. Given that this compound can be seen as a precursor to a reactive α-halocarbonyl equivalent, its reaction with sulfur nucleophiles like thioamides or thiourea would be a direct route to substituted thiazoles nih.gov. This approach has been used to generate a wide array of 2-aminothiazoles and related structures bepls.comias.ac.in.
Oxygen Heterocycles: The synthesis of oxygen-containing heterocycles can also be envisioned. For example, 5-(4H)-oxazolones are synthesized via the condensation of N-acylated amino acids with aldehydes ekb.eg. Derivatives of this compound could potentially be converted into N-acylated intermediates suitable for such cyclizations. Furthermore, tandem reactions involving precursors like ethyl 4-chloroacetoacetate have been used to selectively synthesize various oxygen heterocycles, including oxepinones and furans, demonstrating the utility of α-chloro carbonyl compounds in this area rsc.org. The reaction of ethyl chloroacetate with phenolic compounds is a known route to benzofuran derivatives ijpsonline.comresearchgate.net.
Table 1: Examples of Heterocyclic Systems Synthesized from Analogous Aryl(halo)carbonyl Precursors
| Heterocycle Class | Precursor Type | Example of Synthesized Heterocycle |
|---|---|---|
| Nitrogen | α-Chloroketone (from Arylacetic Acid) | Imidazole derivative organic-chemistry.org |
| N-Aryl 2-Chloroacetamide | Thiazolidin-4-one researchgate.net | |
| Bromophenacyl Bromide | 2-(3-Bromophenyl)imidazo[2,1-b]oxazole mdpi.com | |
| Sulfur | α-Haloketone | 2-Aminothiazole derivative bepls.com |
| 2-Bromoacetophenone | 2-Amino-1,3-selenazole organic-chemistry.org | |
| Oxygen | Ethyl Chloroacetate | Benzofuran derivative researchgate.net |
| Ethyl 4-Chloroacetoacetate | Furan-3(2H)-one rsc.org |
Scaffold for Exploring Structure-Reactivity Relationships in Heterocyclic Chemistry
The systematic modification of a core molecular structure, or scaffold, is a fundamental strategy for exploring structure-activity relationships (SAR) and structure-reactivity relationships nih.gov. This compound is an excellent candidate for such studies. The two distinct halogen atoms provide opportunities for selective functionalization, allowing for the creation of a library of derivatives with varied electronic and steric properties.
For example, in studies of phenoxyacetic acid derivatives used as herbicides, the number and position of chlorine atoms on the aromatic ring were shown to significantly affect the compounds' reactivity and biological activity mdpi.com. Similarly, SAR studies on aryl acetamide triazolopyridazines revealed that the position of fluorine atoms on the aryl "tail" group could shift biological potency by a factor of 1000 nih.gov. By using this compound as a scaffold, researchers could systematically modify the phenyl ring via the bromo substituent (e.g., through Suzuki or Buchwald-Hartwig couplings) and the α-position via the chloro substituent to probe how these changes influence the properties of resulting heterocyclic compounds.
Role in Methodological Development in Organic Chemistry
The unique combination of functional groups in this compound makes it a valuable substrate for the development of new synthetic methodologies. The presence of two different halogens at distinct positions (sp2- and sp3-hybridized carbons) invites the exploration of selective and orthogonal chemical transformations.
For instance, new palladium-catalyzed methods have been developed for the α-arylation of aryl acetic acids with aryl chlorides and bromides acs.org. While this is typically applied to the C-H bond at the alpha position, the presence of a chlorine atom in this compound presents an opportunity to study and develop novel cross-coupling reactions at a halogenated sp3 carbon. Success in this area would represent a significant advancement in C-C bond-forming methodologies.
Furthermore, the development of synthetic methods often involves creating more efficient routes to valuable intermediates. A one-step method for preparing α-chloroketones from phenylacetic acid derivatives has been reported, which simplifies traditional multi-step processes organic-chemistry.org. Using this compound as a starting material in similar methodological studies could lead to streamlined syntheses of α-chloro-α-(3-bromophenyl) ketones or other valuable synthetic intermediates, thereby contributing to the broader field of organic synthesis.
Strategic Integration in Retrosynthetic Analysis for Target Molecules
In the conceptual process of designing a synthesis, this compound can be envisioned as a key precursor for a variety of more complex structures. The presence of the bromine atom on the phenyl ring and the chlorine atom on the adjacent acetic acid moiety offers multiple reaction sites for strategic bond formation.
Disconnection Approaches:
A primary retrosynthetic strategy would involve disconnecting the target molecule at bonds that can be logically formed from the functionalities present in this compound. For instance:
Carbon-Carbon Bond Formation: The bromine atom on the phenyl ring is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of alkyl, alkenyl, alkynyl, and aryl groups at the 3-position of the phenyl ring. In a retrosynthetic sense, any target molecule containing a 3-substituted phenylacetic acid derivative could potentially be disconnected at this position, leading back to this compound.
Carbon-Heteroatom Bond Formation: The chlorine atom at the alpha-position to the carboxylic acid is susceptible to nucleophilic substitution. This allows for the introduction of various heteroatom-containing functional groups, such as amines, alcohols, and thiols. Consequently, a retrosynthetic analysis of a target molecule containing a heteroatom at this position could lead to this compound as a viable starting material.
Amide Bond Formation: The carboxylic acid functionality is readily converted into an amide via coupling with a primary or secondary amine. This is a fundamental transformation in organic synthesis, and any target molecule containing an amide linkage derived from the acetic acid portion could be retrosynthetically traced back to this precursor.
Illustrative Synthetic Strategies:
While specific, documented total syntheses employing this compound are not readily found in the scientific literature, we can propose its strategic use in hypothetical syntheses of pharmaceutically relevant scaffolds. For example, in the synthesis of a complex molecule containing a 3-aryl-phenylacetic acid amide moiety, a retrosynthetic analysis would identify this compound as a key intermediate.
The forward synthesis would then involve a Suzuki coupling to introduce the desired aryl group at the 3-position of the phenyl ring, followed by an amidation reaction to form the final amide bond. The chloroacetic acid moiety could be further functionalized if required.
Spectroscopic Characterization for Mechanistic and Structural Elucidation of 2 3 Bromophenyl 2 Chloroacetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for determining the precise atomic connectivity of 2-(3-Bromophenyl)-2-chloroacetic acid. Both ¹H and ¹³C NMR spectra would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methine proton (the hydrogen attached to the chiral carbon), the aromatic protons on the bromophenyl ring, and the acidic proton of the carboxylic acid group. The chemical shifts and coupling constants of the aromatic protons would confirm the 1,3- (or meta) substitution pattern.
¹³C NMR: The carbon NMR spectrum would provide the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the carboxylic acid, the chiral methine carbon, and the carbons of the aromatic ring. The positions of these signals would be influenced by the electronegative bromine and chlorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following table is a hypothetical representation of expected data and is not based on experimental results.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | 10-13 | 170-175 |
| CH(Cl) | 5.5-6.0 | 60-65 |
| Aromatic CH | 7.2-7.8 | 125-135 |
| Aromatic C-Br | - | 120-125 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Infrared (IR) and Raman spectroscopy would be employed to identify the functional groups present in the molecule and to gain insights into its conformational properties.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), C-Cl stretching, and C-Br stretching vibrations, as well as aromatic C-H and C=C stretching bands.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds, providing additional information on the skeletal vibrations of the phenyl ring.
Table 2: Expected Vibrational Frequencies for this compound (Note: The following table is a hypothetical representation of expected data and is not based on experimental results.)
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | 2800-3300 (broad) | Weak |
| C=O (Carbonyl) | 1700-1725 | 1700-1725 |
| Aromatic C-H | 3000-3100 | 3000-3100 |
| Aromatic C=C | 1450-1600 | 1450-1600 |
| C-Cl | 600-800 | 600-800 |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic cluster of signals.
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the chlorine atom (-Cl), and the bromine atom (-Br), leading to fragment ions that would provide further structural confirmation. Predicted mass spectrometry data suggests a monoisotopic mass of 247.92397 Da. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 248.93125 |
| [M+Na]⁺ | 270.91319 |
| [M-H]⁻ | 246.91669 |
| [M+NH₄]⁺ | 265.95779 |
X-ray Crystallography for Solid-State Structural Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. This would unambiguously confirm the connectivity and stereochemistry of the molecule. To date, no published crystal structure for this compound has been found.
Future Research Directions for 2 3 Bromophenyl 2 Chloroacetic Acid
Development of Novel Organocatalytic and Biocatalytic Transformations
The presence of a chiral center and reactive C-Halogen bonds in 2-(3-Bromophenyl)-2-chloroacetic acid makes it an ideal substrate for the development of advanced catalytic transformations.
Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity under mild conditions. acs.orgresearchgate.net Future research could focus on employing biocatalysts for the kinetic resolution of racemic this compound. Enzymes such as lipases could facilitate stereoselective esterification, while dehalogenases could be explored for the enantioselective removal of the α-chloro atom. Furthermore, vanadium-dependent haloperoxidases, known for their broad substrate scope in halogenation, could potentially be used in reverse—catalyzing dehalogenation or other transformations at the electron-rich aromatic ring under specific conditions. rsc.org The chemoenzymatic approach, which combines the selectivity of enzymes with the diversity of traditional organic chemistry, presents a powerful strategy for creating complex, optically pure molecules starting from this acid. acs.org
Organocatalysis: Asymmetric organocatalysis could provide a metal-free alternative for transformations. Chiral amines, phosphoric acids, or N-heterocyclic carbenes (NHCs) could be investigated for their ability to catalyze reactions at the carboxylic acid group or the α-carbon. For example, a chiral organocatalyst could facilitate the asymmetric addition of nucleophiles to an in situ-generated ketene (B1206846) derived from the acid chloride, enabling the stereocontrolled synthesis of novel β-lactams or other heterocyclic structures.
Exploration of Photoredox and Electrochemical Approaches for Functionalization
Modern synthetic methods powered by light and electricity offer green and efficient alternatives to traditional chemical protocols. rsc.org
Photoredox Catalysis: This rapidly growing field uses visible light to initiate single-electron transfer processes, enabling reactions under exceptionally mild conditions. researchgate.netnih.gov The carboxylic acid moiety of this compound makes it a prime candidate for photoredox-catalyzed decarboxylative functionalization. gre.ac.uk By converting the acid to an N-hydroxyphthalimide (NHP) ester, it could undergo coupling with a wide range of partners, effectively replacing the carboxyl group with alkyl, aryl, or other functional groups via a radical intermediate. researchgate.net This would provide a powerful tool for C-C bond formation.
Electrochemical Synthesis: Electrochemistry, which uses electrons as traceless reagents, is a sustainable and powerful synthetic tool. gre.ac.uk The anodic oxidation of carboxylic acids, a process known as Kolbe electrolysis, can generate radical intermediates via decarboxylation. acs.org This could be applied to this compound to generate a 3-bromophenyl(chloro)methyl radical for dimerization or cross-coupling reactions. acs.org Non-Kolbe electrochemical reactions could also be explored, where the carboxylate is oxidized to an acyloxy radical for other transformations. gre.ac.uk Moreover, electrochemical methods are effective for C-H functionalization, suggesting that direct modification of the phenyl ring could be achieved under electrochemical control. nih.gov
Table 1: Proposed Catalytic Strategies and Expected Transformations
| Methodology | Catalyst Type | Potential Transformation | Expected Outcome |
|---|---|---|---|
| Biocatalysis | Lipase, Esterase | Kinetic Resolution | Enantiomerically enriched esters and acid |
| Dehalogenase | Asymmetric Dechlorination | Chiral 2-(3-bromophenyl)acetic acid | |
| Organocatalysis | Chiral Amine / Phosphoric Acid | Asymmetric Derivatization | Optically active amides, esters, or heterocycles |
| Photoredox | Ru(bpy)₃²⁺ / Ir(ppy)₃ | Decarboxylative Coupling | C-C bond formation at the α-carbon |
| Electrochemistry | Divided/Undivided Cell | Kolbe/Non-Kolbe Electrolysis | Radical generation for dimerization or functionalization |
Advanced Materials and Supramolecular Chemistry Applications
The distinct functional groups of this compound provide multiple interaction points for the construction of ordered molecular assemblies and functional materials.
Supramolecular Assembly: Carboxylic acids are well-established building blocks for creating two-dimensional (2D) self-assembled structures at interfaces, guided by robust hydrogen bonding between the -COOH groups. nih.gov The bromine atom in the molecule introduces the possibility of using halogen bonding—a specific and directional interaction between a halogen and a Lewis base—as a complementary tool to guide crystal engineering. nih.govresearchgate.net The interplay between hydrogen bonding (from the acid) and halogen bonding (from the bromine) could be exploited to construct novel co-crystals, liquid crystals, and supramolecular organogels with unique architectures and properties. nih.govrsc.org
Polymer and Materials Science: Phenylacetic acid and its derivatives serve as precursors and building blocks in various industries, including polymers. youtube.com The title compound could be explored as a functional monomer. For instance, after converting the carboxylic acid to an ester or amide bearing a polymerizable group (e.g., a vinyl or acrylate (B77674) group), it could be incorporated into polymers. The pendant bromo- and chloro- groups would then serve as reactive sites for post-polymerization modification, allowing for the synthesis of functional materials with tailored properties, such as flame retardancy, altered refractive index, or sites for grafting other molecules.
Interdisciplinary Research with Theoretical Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting molecular properties. researchgate.net Future research should integrate theoretical studies to complement experimental work.
DFT calculations can be used to model the transition states of the proposed organocatalytic and biocatalytic reactions, providing insight into the origins of stereoselectivity. nih.gov For the photoredox and electrochemical pathways, computational models can help predict redox potentials and map out the energy profiles of radical intermediates, guiding the optimization of reaction conditions. nih.gov In the context of materials science, theoretical studies can predict the strength and directionality of hydrogen and halogen bonds, aiding in the rational design of supramolecular assemblies. researchgate.net Such in silico approaches can accelerate discovery by screening potential reaction pathways and material structures before extensive experimental work is undertaken. nih.gov
Expanding Synthetic Scope and Access to Diverse Derivatives
The true value of a building block lies in its versatility and its ability to provide access to a wide range of derivatives. mdpi.com this compound is poised for significant diversification.
The carboxylic acid group is a gateway to numerous functional groups. Standard protocols can convert it into esters, amides, acid halides, and ketones. mdpi.comyoutube.com The α-chloro atom is a reactive site for Sₙ2 reactions, allowing for its displacement by a variety of nucleophiles (e.g., azides, thiols, amines) to introduce new functionalities and create libraries of compounds for biological screening. wikipedia.org
Crucially, the 3-bromophenyl group is an ideal handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination could be employed to form new carbon-carbon or carbon-heteroatom bonds at the C3 position of the phenyl ring. The ability to selectively perform transformations on the three different functional sites opens up a vast chemical space for the synthesis of complex molecules with potentially valuable biological or material properties. mdpi.comgoogle.com For instance, a derivative was used to create a novel Aurora A kinase inhibitor, demonstrating the potential of this scaffold in medicinal chemistry.
Table 2: Potential Synthetic Derivatives and Methodologies
| Functional Group Targeted | Reaction Type | Reagents / Catalysts | Potential Derivative Class |
|---|---|---|---|
| Carboxylic Acid | Amidation | Amines, Coupling Agents (e.g., EDC, HATU) | Phenylacetamides |
| Carboxylic Acid | Esterification | Alcohols, Acid/Base Catalyst | Phenylacetate Esters |
| α-Chloro | Nucleophilic Substitution | NaN₃, R-SH, R₂-NH | α-Azido, α-Thio, α-Amino acids |
| Bromophenyl | Suzuki Coupling | Boronic Acids, Pd Catalyst | Biphenyl Derivatives |
| Bromophenyl | Buchwald-Hartwig Amination | Amines, Pd Catalyst | 3-Aminophenyl Derivatives |
| Bromophenyl | Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | 3-Alkynylphenyl Derivatives |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3-Bromophenyl)-2-chloroacetic acid, and how can purity be ensured?
- Methodology : A two-step approach is recommended. First, alkylation of 3-bromophenylacetic acid derivatives with chloroacetyl chloride under basic conditions (e.g., using NaH in THF). Second, purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Considerations : Avoid hydrolysis of the chloro group by maintaining anhydrous conditions. Use inert gas (N₂/Ar) to prevent oxidation of intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and the chloroacetic acid moiety (δ 4.2–4.5 ppm for CH₂Cl, δ 12.5 ppm for COOH) .
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 267.94 (C₈H₆BrClO₂⁺) .
Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures?
- Strategies :
- Use liquid-liquid extraction (e.g., dichloromethane/water) to separate acidic components.
- Employ gradient crystallization by adjusting solvent polarity (e.g., slow addition of hexane to a DCM solution).
- Monitor for byproducts (e.g., dihalogenated analogs) via GC-MS .
Advanced Research Questions
Q. How do the electronic effects of bromine and chlorine substituents influence the reactivity of this compound in nucleophilic substitutions?
- Mechanistic Insights :
- The electron-withdrawing bromine (meta position) reduces electron density at the benzene ring, while the chloroacetic acid group enhances electrophilicity at the α-carbon.
- In SN2 reactions (e.g., with amines), the chloro group exhibits higher leaving-group ability compared to bromine, enabling selective substitution. Kinetic studies using DFT calculations can model transition-state energetics .
- Experimental Design : Compare reaction rates with alternative substrates (e.g., 2-(4-Bromophenyl)-2-chloroacetic acid) under identical conditions to isolate substituent effects .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they resolved?
- Crystallization : Slow evaporation from acetone/hexane mixtures yields single crystals. High humidity can disrupt crystal lattice formation.
- Data Collection/Refinement : Use synchrotron X-ray sources for high-resolution data. Refinement with SHELXL (via OLEX2 interface) accounts for heavy atoms (Br, Cl). Expect monoclinic symmetry (space group P2₁/c) with Z = 4 .
- Key Metrics : Anticipate R₁ < 0.05 and wR₂ < 0.12 for reliable bond-length/angle determination .
Q. How can this compound serve as a precursor for bioactive molecule synthesis?
- Applications :
- Heterocycle Synthesis : React with hydrazines to form pyrazolone derivatives (potential antimicrobial agents).
- Peptide Conjugates : Couple with amino acids via EDC/HOBt activation for protease inhibitor studies .
- Case Study : A 2022 study used analogous chloroacetic acid derivatives to develop LIN28 protein inhibitors, highlighting utility in RNA-binding modulation .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for this compound analogs: How should researchers validate data?
- Analysis : Literature values for 3-bromophenylacetic acid range from 99–102°C , while 4-chloro analogs show higher melting points (117–119°C) due to symmetry . For the target compound, discrepancies may arise from polymorphic forms.
- Resolution : Perform differential scanning calorimetry (DSC) to identify polymorphs and report heating rates. Cross-validate with powder XRD .
Q. Conflicting reactivity trends in halogenated phenylacetic acids: Are bromine or chlorine substituents more influential in directing electrophilic aromatic substitution?
- Contradiction : Some studies prioritize bromine’s strong electron-withdrawing effect, while others emphasize chlorine’s ortho/para-directing role.
- Resolution : Conduct competitive experiments (e.g., nitration) with isotopic labeling. Meta-bromine likely dominates due to its higher electronegativity, but steric effects may alter outcomes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
